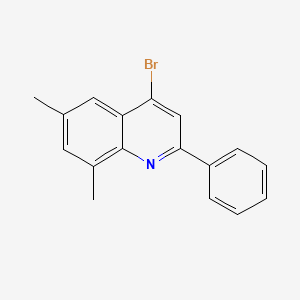

4-Bromo-6,8-dimethyl-2-phenylquinoline

Description

4-Bromo-6,8-dimethyl-2-phenylquinoline is a heterocyclic organic compound featuring a quinoline backbone fused with a benzene and pyridine ring. Key structural attributes include:

- Methyl groups at positions 6 and 8, which enhance steric bulk and electron-donating effects.

- A phenyl substituent at position 2, introducing aromaticity and influencing π-π stacking interactions.

This compound’s unique substitution pattern modulates its physicochemical properties, such as solubility, polarity, and biological activity, making it relevant in medicinal chemistry and materials science.

Properties

CAS No. |

1189106-16-8 |

|---|---|

Molecular Formula |

C17H14BrN |

Molecular Weight |

312.2 g/mol |

IUPAC Name |

4-bromo-6,8-dimethyl-2-phenylquinoline |

InChI |

InChI=1S/C17H14BrN/c1-11-8-12(2)17-14(9-11)15(18)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3 |

InChI Key |

SCLPYYQLLYAKGF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3)Br)C |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3)Br)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between 4-bromo-6,8-dimethyl-2-phenylquinoline and analogous quinoline derivatives:

Key Observations:

- Electron Effects : Methyl groups (electron-donating) in the target compound contrast with electron-withdrawing substituents (e.g., F in ’s compound), altering reactivity and interaction with biological targets .

- Solubility: The morpholinyl group in 6,8-dibromo-2-[4-(4-morpholinyl)phenyl]quinoline enhances water solubility compared to the phenyl group in the target compound .

- Biological Activity: 6,8-Dibrominated quinolines (e.g., and ) exhibit notable anticancer properties, likely due to increased electrophilicity and halogen bonding .

Physicochemical Properties

- Polarity : Fluorine substituents () increase polarity and reduce lipophilicity, whereas methyl groups (target compound) promote hydrophobicity .

- Reactivity : Bromine at position 4 in the target compound facilitates nucleophilic substitution reactions, while dibrominated analogs () may undergo sequential functionalization .

- Thermal Stability : Methyl and phenyl groups enhance thermal stability compared to hydroxyl or methoxy substituents (), which may degrade under high temperatures .

Q & A

Q. What synthetic strategies are effective for introducing bromine at the 4-position of quinoline derivatives?

Bromination typically involves electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling. For example, Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids can functionalize brominated intermediates . Optimization of reaction conditions (e.g., [PdCl₂(dcpf)]/K₃PO₄ in 1,4-dioxane) is critical for yield and purity . Pre-functionalization of the quinoline core with directing groups (e.g., methyl or phenyl substituents) may enhance regioselectivity .

Q. How can the structure of 4-Bromo-6,8-dimethyl-2-phenylquinoline be confirmed post-synthesis?

Combine spectroscopic methods:

- ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding (e.g., bromine’s electron-withdrawing effect at C4) .

- ESI-MS : Confirm molecular weight via [M+H]+ or [M–OCH₃]+ fragments, as demonstrated for brominated quinolines in Table 2 of .

- X-ray crystallography : Resolve ambiguity using SHELX programs for small-molecule refinement .

Q. What preliminary biological screening approaches are suitable for this compound?

Screen for antimicrobial activity using in vitro assays (e.g., broth microdilution) to determine MIC values against Gram-positive/negative bacteria. Fluorinated quinoline analogs show DNA gyrase inhibition, suggesting a similar mechanism . Compare results with structurally related derivatives (Table 1, ):

| Compound | Similarity Index | Bioactivity Trend |

|---|---|---|

| 4-Chloro-8-fluoro-2-methylquinoline | 0.94 | High antimicrobial |

| 6-Bromo-4-chloro-8-fluoroquinoline | 0.86 | Moderate activity |

Advanced Research Questions

Q. How do substitution patterns (e.g., bromine, methyl, phenyl) influence reactivity in cross-coupling reactions?

Bromine at C4 acts as a leaving group in Pd-catalyzed reactions. Steric hindrance from 6,8-dimethyl groups may slow coupling kinetics, requiring bulky ligands (e.g., dcpf) to stabilize intermediates . Computational modeling (DFT) can predict electronic effects of substituents on reaction barriers .

Q. What methodologies resolve contradictions in reported biological activity data for quinoline derivatives?

- Dose-response curves : Validate activity thresholds across multiple cell lines.

- Target engagement assays : Use fluorescence polarization or SPR to quantify binding to putative targets (e.g., topoisomerases).

- Meta-analysis : Compare datasets from structurally analogous compounds (e.g., 3-Bromo-2,4-dichloro-6-(trifluoromethyl)quinoline ) to identify outliers. Contradictions may arise from assay conditions (e.g., pH, solvent) or impurity profiles .

Q. How can computational tools predict the pharmacokinetic properties of this compound?

- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and CYP450 interactions. The trifluoromethyl group in analogs enhances metabolic stability .

- Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .

Q. What advanced purification techniques improve yield for brominated quinolines?

- Prep-HPLC : Resolve regioisomers using C18 columns with acetonitrile/water gradients.

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) based on differential solubility of brominated vs. chlorinated byproducts .

Methodological Considerations

Q. How to design a SAR study for 4-Bromo-6,8-dimethyl-2-phenylquinoline derivatives?

- Variation of substituents : Synthesize analogs with halogens (Cl, F), electron-donating groups (OMe), or bioisosteres (CF₃) at C4, C6, and C8.

- Activity cliffs : Identify abrupt changes in potency (e.g., 4-Bromo vs. 4-Chloro derivatives) using Free-Wilson analysis .

Q. What safety protocols are critical during handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.